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Compound of Interest

Compound Name: 2-Azido-4-bromophenol

CAS No.: 58018-51-2

Cat. No.: B1383003

Get Quote

Executive Summary
2-Azido-4-bromophenol (CAS 58018-51-2) is a bifunctional aryl azide probe used primarily in

chemical biology and drug discovery. It functions as a photoaffinity label, capable of forming

covalent bonds with target proteins upon UV irradiation. Its structure combines a phenolic

handle (for radioiodination or further derivatization) with a photoreactive azide group and a

bromine substituent that provides a unique isotopic signature in mass spectrometry.

This guide details its physicochemical profile, synthesis via diazotization, spectroscopic

characterization, and safety protocols for handling high-energy azide species.

Chemical Identity & Structural Analysis[1]
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Identifier Details

IUPAC Name 2-Azido-4-bromophenol

CAS Registry Number 58018-51-2

Molecular Formula C₆H₄BrN₃O

Molecular Weight 214.02 g/mol

SMILES Oc1ccc(Br)cc1N=[N+]=[N-]

Structural Class Aryl Azide / Halogenated Phenol

3D Conformational Analysis
The molecule adopts a planar geometry typical of polysubstituted benzenes. The azide group (

) is linear and projects from the ortho position relative to the hydroxyl group.

Steric Considerations: The ortho-azide group may form a weak intramolecular hydrogen

bond with the phenolic hydroxyl proton, stabilizing the structure but potentially reducing the

acidity (pKa) of the phenol compared to 4-bromophenol.

Electronic Effects: The bromine atom at the para position exerts an electron-withdrawing

inductive effect (-I) and an electron-donating resonance effect (+M), while the azide group is

weakly electron-withdrawing, influencing the electrophilicity of the ring during photolysis.

Physicochemical Properties[1][5][6][7][8]
The following data consolidates experimental observations and high-confidence predicted

values derived from structural analogues (e.g., 2-azidophenol, 4-bromophenol).
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Property Value / Description Context & Causality

Physical State Solid (Crystalline)

Typical of halogenated

phenols; stabilizes the azide

lattice.

Color Pale yellow to beige
Darkens upon exposure to

light due to slow photolysis.

Melting Point ~50–70 °C (Predicted)

Lower than 2-amino-4-

bromophenol (135°C) due to

loss of intermolecular H-

bonding capacity of the amine.

Boiling Point N/A (Decomposes)

Critical Safety Note: Aryl

azides decompose explosively

before boiling. Do not distill.

Solubility
Soluble: DCM, DMSO, MeOH,

EtOHInsoluble: Water

Lipophilic character dominates

due to the Br and aromatic

ring.

pKa (Phenol) ~8.0–8.5 (Predicted)

Slightly more acidic than

phenol (pKa 10) due to

electron-withdrawing Br and

N3 groups.

UV Absorption

Distinct "shoulder" at ~300 nm

corresponds to the

transition of the azide,

essential for photoactivation.

Stability Thermally unstable >100°C

Susceptible to Curtius-type

rearrangement or nitrene

formation upon heating.

Spectroscopic Characterization
Accurate identification relies on detecting the unique azide vibration and the bromine isotopic

pattern.
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Infrared Spectroscopy (FT-IR)
Diagnostic Peak: A strong, sharp absorption band at 2100–2150 cm⁻¹ (asymmetric stretching

vibration of

). This is the definitive fingerprint for the azide group.

Phenolic O-H: Broad band at 3200–3400 cm⁻¹.

Aromatic C=C: Peaks at 1480–1600 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)
Solvent:

or

.

Pattern: Three distinct aromatic signals corresponding to the 1,2,4-substitution pattern.

~6.8 ppm (d): Proton ortho to the hydroxyl group (C6-H).

~7.2 ppm (dd): Proton meta to the hydroxyl (C5-H).

~7.1 ppm (d): Proton ortho to the azide (C3-H).

Coupling: The presence of Br at C4 simplifies the spectrum to an ABX or AMX system

depending on field strength.

Mass Spectrometry (MS)
Isotopic Signature: The presence of Bromine (

and

) creates a characteristic 1:1 doublet for the molecular ion

and

.
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Fragmentation: Loss of

(M-28) is a common fragmentation pathway in ESI/EI sources, generating a reactive nitrene
ion.

Synthesis Protocol: Diazotization Route
The standard synthesis converts 2-amino-4-bromophenol to the azide via a diazonium

intermediate. This protocol prioritizes safety and yield.

Reaction Scheme

2-Amino-4-bromophenol
(Precursor)

Diazonium Salt
(Intermediate)

NaNO2, HCl
0-5°C 2-Azido-4-bromophenol

(Product)

NaN3
Nucleophilic Sub.

Click to download full resolution via product page

Figure 1: Synthetic pathway via diazotization of the amino-precursor.[1]

Step-by-Step Methodology
Solubilization: Dissolve 10 mmol of 2-amino-4-bromophenol (CAS 40925-68-6) in 20 mL of

6M HCl. Cool the solution to 0–4°C in an ice bath. Explanation: Low temperature prevents

decomposition of the unstable diazonium salt.

Diazotization: Dropwise add an aqueous solution of

(1.1 eq) while maintaining temperature <5°C. Stir for 20 min. The solution will turn
clear/yellow.

Azidation: In a separate flask, dissolve

(1.5 eq) in minimal water. Carefully add the cold diazonium solution to the azide solution with
vigorous stirring. Caution: Nitrogen gas (

) evolution will be rapid and foamy.

Workup: Extract the product into Ethyl Acetate or DCM. Wash with water and brine. Dry over
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.

Purification: Evaporate solvent under reduced pressure at room temperature. Recrystallize

from ethanol/water if necessary. Do not heat above 40°C.

Photochemistry & Mechanism of Action[10]
The utility of 2-Azido-4-bromophenol lies in its ability to generate a highly reactive nitrene

species upon UV irradiation (300–360 nm).

Activation Pathway
Excitation: Absorption of a photon promotes the azide to an excited singlet state.

Nitrogen Extrusion: Rapid loss of

gas generates a Singlet Nitrene (

).

Reactivity:

Insertion: The singlet nitrene can insert directly into C-H or N-H bonds of a neighboring

protein.

Ring Expansion: Can rearrange to a dehydroazepine (ketenimine) intermediate, which

reacts with nucleophiles (e.g., lysine residues).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1383003/docs?utm_src=pdf-body#technical-guide-physicochemical-properties-applications-of-2-azido-4-bromophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl Azide
(Ground State)

Excited State
(Singlet)

hv (UV 300-360nm)

Singlet Nitrene
(Highly Reactive)

-N2

Triplet Nitrene

ISC

C-H Insertion
(Covalent Crosslink)

Direct Attack

Ring Expansion
(Dehydroazepine)

Rearrangement

Click to download full resolution via product page

Figure 2: Photochemical activation and crosslinking mechanisms.

Safety & Handling Protocols
Warning: Aryl azides are potentially explosive and toxic.

Light Protection: Store in amber vials wrapped in foil. Ambient light can cause slow

degradation.

Thermal Control: NEVER heat neat (pure) azides above 60°C. Use a rotary evaporator water

bath set to <35°C.

Waste Disposal: Quench unreacted azide with dilute acid or specific azide-destroying

reagents before disposal. Do not allow contact with heavy metals (Pb, Cu) to prevent

formation of highly explosive metal azides.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid

inhaling phenolic dusts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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